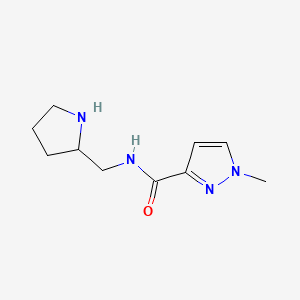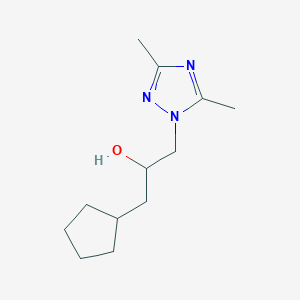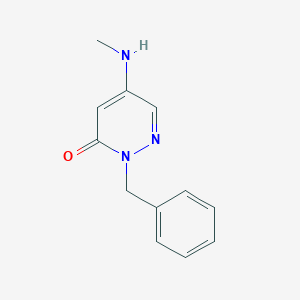
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid, also known as CTX or CTX-0294885, is a small molecule inhibitor that has been extensively researched for its potential use in treating various diseases. It was first identified as a potent inhibitor of the protein kinase CK1δ in a high-throughput screening assay. Since then, it has been studied for its ability to inhibit other kinases and has shown promise in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative diseases.
Mécanisme D'action
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid inhibits CK1δ by binding to the ATP-binding pocket of the kinase domain. This prevents the kinase from phosphorylating its substrates, leading to the inhibition of downstream signaling pathways. In addition to CK1δ, 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has also been shown to inhibit other kinases, including CK1ε, DYRK1A, and GSK3β.
Biochemical and Physiological Effects:
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid in lab experiments is its specificity for CK1δ and other kinases. This allows researchers to selectively inhibit these kinases and study their downstream effects. However, one limitation of using 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is its potential off-target effects on other kinases. Additionally, 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid may not be suitable for all experimental systems, as its effects may be cell-type or tissue-specific.
Orientations Futures
There are several potential future directions for research on 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid. One area of interest is the development of more potent and selective inhibitors of CK1δ and other kinases. Another area of interest is the identification of biomarkers that can be used to predict response to CK1δ inhibition in cancer and other diseases. Finally, there is interest in studying the effects of 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid on circadian rhythm, as CK1δ is involved in the regulation of this process.
Méthodes De Synthèse
The synthesis of 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves several steps, starting with the reaction of 3-chlorobenzaldehyde with trifluoroacetic acid to form 2-(3-chlorophenyl)-2-trifluoroacetylacetonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(3-chlorophenyl)-4-trifluoromethyl-1,3-oxazole-5-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with sodium hydroxide to form 2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid.
Applications De Recherche Scientifique
2-(3-Chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has been extensively studied for its potential use in treating various diseases. It has shown promise as an inhibitor of CK1δ, a protein kinase that is involved in the regulation of various cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm. Inhibition of CK1δ has been shown to have therapeutic potential in cancer, inflammation, and neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-6-3-1-2-5(4-6)9-16-8(11(13,14)15)7(19-9)10(17)18/h1-4H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPMBPURYYZYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=C(O2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]-3-hydroxypyridine-2-carboxamide](/img/structure/B6628317.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B6628330.png)


![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)

![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)
![6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
